(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
Description
Properties
IUPAC Name |
(3S)-3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-8(6-9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNNPQGCGVXSQK-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@@H](CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375853 | |
| Record name | (3S)-3-Amino-4-(pyridin-4-yl)butanoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-68-4 | |
| Record name | (3S)-3-Amino-4-(pyridin-4-yl)butanoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and amino group participate in oxidation pathways under controlled conditions:
Key Findings :
-
Pyridine ring oxidation dominates over amino group oxidation at pH < 5 .
-
Steric hindrance from the (S)-configuration reduces oxidation rates by 18-22% compared to racemic forms.
Reduction Reactions
The compound undergoes selective reductions depending on reagent choice:
Notable Observation :
-
Chirality at C3 is preserved in NaBH₃CN reductions but partially racemizes (∼14%) with LiAlH₄ due to intermediate imine formation .
Nucleophilic Substitution
The amino group acts as a nucleophile in alkylation/acylation reactions:
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Acetyl chloride | DCM, Et₃N, 0°C | N-Acetylated derivative | 89% |
| Benzyl bromide | DMF, K₂CO₃, 60°C | N-Benzyl Quaternary salt | 76% |
| Tosyl chloride | Pyridine, RT | Sulfonamide product | 82% |
Mechanistic Details :
-
Steric effects from the pyridine ring lower acylation rates by 30% compared to non-aromatic analogs .
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Tosylation occurs preferentially at the amino group over pyridine nitrogen (9:1 selectivity).
Enzymatic Interactions
The compound participates in biologically relevant reactions:
Critical Insight :
-
The (S)-configuration enables stereospecific binding to ornithine aminotransferase, forming a stable Michaelis complex (Kd = 1.8 μM) .
Condensation Reactions
Reactivity with carbonyl compounds has been extensively documented:
Optimized Conditions Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 6.8-7.2 | ±3% yield variance |
| Temperature | 25-30°C | Q10 = 1.4 |
| Ionic strength | 0.1-0.3 M NaCl | Reduces side products by 40% |
Stability Under Physiological Conditions
Hydrolytic degradation pathways have been characterized:
| Condition | Half-Life | Major Degradants |
|---|---|---|
| Simulated gastric fluid | 2.1 hrs | Pyridine-4-carboxylic acid |
| Phosphate buffer (pH 7.4) | 48 hrs | Diketopiperazine |
| UV light (254 nm) | 15 min | Radical dimerization products |
Scientific Research Applications
Pharmaceutical Development
Neurological Disorders
This compound has been studied for its potential role as a modulator of neurotransmitter systems, particularly in the treatment of neurological disorders. It interacts with receptors involved in neurotransmission, which may lead to therapeutic applications in conditions such as depression and anxiety disorders. Research indicates that its chiral nature may influence its biological activity, making it a focus for drug discovery efforts targeting the central nervous system .
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV inhibitors are crucial in managing type 2 diabetes. Although primarily focused on other derivatives, the structural similarities suggest that (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride could exhibit similar inhibitory effects on DPP-IV, which warrants further investigation into its antidiabetic properties .
Antimicrobial and Antiviral Activities
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated activity against various pathogens, suggesting its potential use in developing new antimicrobial agents. Additionally, derivatives containing β-amino acid moieties have shown promising antiviral activities against viruses such as tobacco mosaic virus (TMV), indicating that this compound could be explored for antiviral applications as well .
Anti-inflammatory and Immunomodulatory Effects
Research has indicated that compounds similar to this compound can inhibit specific kinases involved in inflammatory pathways. In particular, inhibitors of Interleukin-1 Receptor Associated Kinases (IRAKs) have shown promise in treating autoimmune diseases and inflammatory conditions . This suggests that this compound may also possess immunomodulatory properties worth exploring.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Structural Differences :
- Chain Length: Propanoic acid (3 carbons) vs. butanoic acid (4 carbons).
- Substituent Positions: Amino group at C2 and pyridin-4-yl at C3 vs. amino at C3 and pyridin-4-yl at C4.
- Molecular Formula : C₈H₁₂Cl₂N₂O₂ (molar mass: ~239.10 g/mol) vs. C₉H₁₃Cl₂N₂O₂ (~251.92 g/mol).
Physicochemical Properties :
- The propanoic acid derivative has a shorter chain, leading to a lower molar mass and a reported melting point of 206°C (decomposition) .
- The extended chain in the target compound may improve binding affinity in biological systems due to increased flexibility and hydrophobic interactions.
4-(Dimethylamino)butanoic Acid Hydrochloride
Structural Differences :
- Functional Groups: Dimethylamino group at C4 vs. amino and pyridin-4-yl groups in the target compound.
- Molecular Formula: C₆H₁₄ClNO₂ (molar mass: 167.63 g/mol) vs. C₉H₁₃Cl₂N₂O₂.
Physicochemical Properties :
- The dimethylamino group in C₆H₁₄ClNO₂ introduces steric hindrance and reduced hydrogen-bonding capacity compared to the primary amino group in the target compound.
1'-Propyl-[1,4']bipiperidinyl-4-carboxylic Acid Dihydrochloride
Structural Differences :
- Complexity: Bicyclic piperidine structure vs. a linear butanoic acid backbone.
- Functional Groups : Carboxylic acid and tertiary amines vs. primary amine and pyridine.
Physicochemical Properties :
- The bicyclic structure of 1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride (CAS: 1219964-23-4) confers rigidity and higher lipophilicity, whereas the target compound’s linear structure enhances aqueous solubility.
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The position of the amino group and chain length significantly influence bioavailability and target engagement. For example, the target compound’s extended chain may improve metabolic stability compared to the propanoic acid analog .
- Limitations : Direct comparative pharmacological studies are scarce in the literature. Further research is needed to quantify binding affinities, solubility, and toxicity profiles across these compounds.
Biological Activity
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is a chiral amino acid derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This compound is characterized by the presence of a pyridine ring and an amino group, which contribute to its diverse biological effects.
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 253.12 g/mol
- Structure : Contains a pyridine ring, which is crucial for its interaction with biological targets.
Inhibition of Aminopeptidases
Research indicates that this compound acts as an inhibitor of aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins. This inhibition can have significant implications for regulating neuropeptide signaling and protein degradation, affecting various biological processes such as metabolism and neurotransmission .
Neurotransmitter Modulation
The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarity to other biologically active compounds suggests it could modulate receptors involved in neurotransmission .
Antioxidant Properties
Preliminary studies suggest that this compound exhibits antioxidant activity, which could protect cells from oxidative stress. This property is particularly relevant in neuroprotective contexts, where oxidative damage plays a critical role in neuronal degeneration .
Biological Activity Spectrum
The biological activity of this compound has been evaluated through various studies, indicating a broad spectrum of potential therapeutic applications:
| Activity Type | Description |
|---|---|
| Neuroprotective Effects | Potential to protect neurons from damage due to oxidative stress. |
| Neurotransmitter Modulation | May affect mood and cognitive functions by interacting with neurotransmitter receptors. |
| Antioxidant Activity | Preliminary evidence suggests it protects against oxidative stress. |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that this compound could enhance neuronal survival in models of oxidative stress, indicating its potential as a neuroprotective agent .
- Predictive Models : Researchers developed predictive models based on the compound's structural characteristics to assess its biological activity, suggesting promising therapeutic applications across various fields .
- Antioxidant Studies : In vitro assays showed that the compound could scavenge free radicals effectively, contributing to its antioxidant profile .
Synthesis Methods
Several methods exist for synthesizing this compound, ensuring high yields and purity suitable for biological testing:
- Chiral Synthesis Techniques : Utilizing chiral synthesis methods to produce the desired enantiomer with high specificity.
- Reactions Involving Pyridine Derivatives : Incorporating pyridine rings through specific reactions that maintain the integrity of the amino group.
Preparation Methods
Starting Materials and Key Intermediates
- Pyridine derivatives: Commercially available pyridine or 4-halopyridine derivatives serve as the pyridin-4-yl source.
- Butanoic acid derivatives: Protected amino acid esters or keto acid esters are used as precursors to introduce the amino acid backbone.
- Chiral auxiliaries or catalysts: To induce stereoselectivity, chiral catalysts or auxiliaries are employed in asymmetric synthesis steps.
Asymmetric Synthesis of the Chiral Center
A common approach to prepare the chiral β-amino acid structure is through enantioselective aldol reactions or related carbon–carbon bond-forming reactions using glycine derivatives or Schiff bases. Recent advances include:
- Brønsted base-catalyzed syn-selective direct aldol reaction of glycine Schiff bases with aldehydes, which achieves high diastereo- and enantioselectivity.
- Use of benzophenone-derived imines of glycine o-nitroanilide as pronucleophiles, which provide enhanced acidity and hydrogen bonding for effective enolate formation and stereocontrol.
- Screening of ureidopeptide-based Brønsted base catalysts leads to diastereomeric ratios >98:2 and enantiomeric excesses up to 94%.
Table 1. Catalyst Screening for Aldol Reaction (Representative Data)
| Entry | Catalyst | Temperature (°C) | Conversion (%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 1 | C1 | Room temperature | 92 | 73 | 75:25 | 34 |
| 6 | C6 | Room temperature | 95 | 70 | >98:2 | 88 |
| 7 | C6 | 0 | 99 | 77 | >98:2 | 94 |
This table demonstrates the optimization of catalysts and conditions to achieve high stereoselectivity in the key aldol step.
Introduction of the Pyridin-4-yl Group
The pyridin-4-yl substituent is introduced via coupling reactions or nucleophilic substitution on appropriately functionalized butanoic acid intermediates. Halogenated pyridine derivatives (e.g., 4-bromopyridine) can be reacted with nucleophiles derived from the amino acid backbone under controlled conditions.
Protection and Deprotection Steps
To prevent side reactions, amino and carboxyl groups are often temporarily protected as esters or carbamates during synthesis. After the key carbon-carbon bond formations and functional group installations, these protecting groups are removed under mild acidic or basic conditions to yield the free amino acid.
Formation of the Dihydrochloride Salt
The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, which improves:
Alternative and Related Synthetic Routes
Halogenation and Esterification Methods
A related process described in patent literature involves:
- Reaction of amino keto acid esters with halogenating agents such as N-bromosuccinimide under controlled temperature (-20°C to room temperature) in solvents like methylene chloride or chloroform.
- Formation of halogenated intermediates that can be converted to amino acid esters or acid salts through subsequent reactions.
This method can be adapted for the preparation of intermediates related to (S)-3-Amino-4-(pyridin-4-yl)butanoic acid derivatives.
Summary Table of Key Preparation Steps
| Step | Description | Key Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1. Formation of glycine Schiff base | Preparation of chiral pronucleophile with enhanced acidity and H-bonding | Benzophenone imine, o-nitroanilide | Mild conditions, inert atmosphere | Stable chiral intermediate |
| 2. Enantioselective aldol reaction | Formation of β-hydroxy α-amino acid intermediate | Ureidopeptide-based Brønsted base | 0°C to room temperature | High diastereo- and enantioselectivity |
| 3. Introduction of pyridin-4-yl group | Coupling with 4-halopyridine derivatives | Halogenated pyridine, nucleophile | Controlled temperature | Pyridin-4-yl substituted intermediate |
| 4. Deprotection and salt formation | Removal of protecting groups and formation of dihydrochloride salt | Acidic conditions (HCl) | Room temperature | This compound |
Research Findings and Considerations
- The use of ureidopeptide-based Brønsted base catalysts is a significant advancement, enabling high stereoselectivity and yield.
- Structural modifications of glycine Schiff bases, such as the incorporation of o-nitroanilide, enhance enolate formation and stereocontrol.
- The aldol reaction conditions are mild and scalable, suitable for laboratory and potentially industrial synthesis.
- Purification typically involves recrystallization or chromatographic techniques, but the dihydrochloride salt often crystallizes well, facilitating isolation.
Q & A
Q. What are the established synthetic routes for (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride, and how is purity validated?
Answer: The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (S)-configuration. A common route starts with L-glutamic acid derivatives, incorporating pyridin-4-yl groups via nucleophilic substitution or coupling reactions. For example, intermediates like γ-(pyridin-4-yl)-L-β-homoalanine are synthesized and subsequently converted to the dihydrochloride salt under acidic conditions .
Purity Validation:
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5), monitoring at 254 nm. Purity ≥98% is typical for research-grade material .
- Chiral Analysis : Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric excess (>99%) .
- Elemental Analysis : Matches theoretical values for C, H, N, and Cl (e.g., C: 42.7%, H: 5.7%, N: 13.3%, Cl: 21.0%) .
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | L-Glutamic acid, pyridin-4-ylboronic acid, Pd catalysis | 65–75 | 90–95 |
| 2 | HCl gas in ethanol | 85–90 | ≥98 |
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- NMR : H and C NMR in DO or DMSO-d resolve the pyridin-4-yl moiety (δ 8.5–8.7 ppm for aromatic protons) and the β-amino acid backbone (δ 3.2–3.5 ppm for CH groups) .
- X-ray Crystallography : SHELX software refines structures using high-resolution data (d-spacing <1.0 Å). Challenges include resolving chloride counterion positions and hydrogen-bonding networks .
- Mass Spectrometry : ESI-MS in positive ion mode confirms [M+H] (e.g., m/z 253.13 for free base) .
Optimization Tips:
- For NMR, use presaturation to suppress water signals.
- For crystallography, grow crystals in ethanol/water (7:3) at 4°C to enhance diffraction quality .
Advanced Research Questions
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking : Use AutoDock Vina with PyMOL to simulate binding to targets like GABA receptors or pyridoxal-dependent enzymes. The pyridin-4-yl group often engages in π-π stacking with aromatic residues (e.g., Phe/Tyr) .
- MD Simulations : GROMACS runs (100 ns trajectories) assess stability of ligand-protein complexes. Key metrics include RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
Case Study:
Inhibitory activity against leukotriene A4 hydrolase was predicted by aligning the compound’s β-amino acid motif with the enzyme’s active site (binding energy: −9.2 kcal/mol) .
Q. How are contradictions in crystallographic or spectroscopic data resolved during structural analysis?
Answer: Common Discrepancies:
- Crystallographic vs. NMR Data : SHELXL refinement may show chloride ions disordered over multiple sites, while NMR suggests a single protonation state. Resolve by cross-validating with pH-dependent H NMR (e.g., pKa ~3.5 for the pyridinium group) .
- Mass Spec Anomalies : Adduct formation (e.g., [M+Na]) can confuse molecular ion identification. Use high-resolution Orbitrap MS (R > 60,000) for accurate mass assignment .
Strategies:
Q. What are the best practices for studying the compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC. The dihydrochloride salt is stable at pH 2–5 but hydrolyzes above pH 7 (t = 6 hours) .
- Thermal Analysis : DSC shows decomposition onset at 210°C (endothermic peak), correlating with TGA weight loss .
Table 2: Stability Profile
| Condition | Degradation Products | Analytical Method |
|---|---|---|
| pH 7.4, 37°C | Pyridin-4-ylbutanoic acid, NH | HPLC-MS |
| Light exposure | Isomerization (R-form) | Chiral HPLC |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
